A Technical Guide to the Physicochemical Properties of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
A Technical Guide to the Physicochemical Properties of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development, particularly as a potential building block for protein degraders.[1][2] While specific experimental data for this compound is not extensively published, this document outlines the theoretical considerations and established experimental protocols for determining its essential physicochemical parameters. We will delve into the structural attributes, acidity constant (pKa), lipophilicity (logP), aqueous solubility, and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering both predictive insights and practical methodologies for the empirical characterization of this novel bicyclic carboxylic acid.
Introduction and Molecular Structure
1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a unique bicyclic compound featuring a carboxylic acid, a vinyl group, and an ether linkage within a rigid scaffold. Its structure suggests potential for diverse chemical modifications and applications in medicinal chemistry, where such constrained architectures are valuable for optimizing drug-target interactions. The 2-oxabicyclo[2.2.2]octane core, in particular, has been explored as a bioisostere for the phenyl ring, offering a means to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[3][4]
Table 1: General Properties of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | [5] |
| CAS Number | 340023-04-3 | [1][2] |
| Molecular Formula | C10H14O3 | [1][2][6] |
| Molecular Weight | 182.2164 g/mol | [1][2] |
| Purity | Typically ≥97% | [1][2] |
Acidity Constant (pKa)
The pKa is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, absorption, distribution, and target-binding affinity. As a carboxylic acid, this compound is expected to be acidic. The presence of the ether oxygen in the bicyclic system can influence the electronic environment of the carboxylic acid. Research on similar 2-oxabicyclo[2.2.2]octane carboxylic acids has shown that the position of the oxygen atom relative to the carboxylic acid significantly impacts acidity.[3] For instance, the replacement of a methylene group with an oxygen atom at the distal γ-position in a bicyclo[2.2.2]octane carboxylic acid was found to increase its acidity, with a pKa of 4.4 compared to 5.6 for the non-oxygenated analogue.[3] This suggests that the ether oxygen in the target molecule likely has an electron-withdrawing effect, leading to a lower pKa than a simple alkyl carboxylic acid.
Experimental Determination of pKa
Potentiometric titration is a robust and widely used method for pKa determination.[7][8][9] This technique involves the gradual addition of a standardized base to a solution of the acid while monitoring the pH.
Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standard solution of approximately 0.1 M NaOH and accurately determine its concentration by titrating against a primary standard like potassium hydrogen phthalate (KHP).[8]
-
Prepare a solution of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in deionized water at a known concentration (e.g., 0.1 M).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Pipette a precise volume of the carboxylic acid solution into a beaker.
-
Add the standardized NaOH solution in small, measured increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[10]
-
An alternative method is UV-Vis spectrophotometry, which is particularly useful for compounds with a chromophore. The method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated species.[7][9]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water).[11] It is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[11]
For 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, the presence of the carboxylic acid group suggests a degree of hydrophilicity, especially in its ionized form. However, the bicyclic hydrocarbon framework and the ethenyl group contribute to its lipophilicity. The logP will therefore be a balance of these opposing characteristics.
Experimental Determination of logP
The shake-flask method is the traditional and often most accurate technique for measuring logP.[11]
Protocol for Shake-Flask Method:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol to create the two immiscible phases.
-
Prepare a stock solution of the compound in one of the phases.
-
-
Partitioning:
-
Add a known amount of the compound to a mixture of the two phases in a separation funnel.
-
Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
-
-
Calculation:
High-Performance Liquid Chromatography (HPLC) offers a faster, alternative method for estimating logP.[11][13]
Workflow for logP Determination by Shake-Flask Method
Caption: Workflow for logP determination.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability. Poor solubility can be a major hurdle in drug development. The solubility of carboxylic acids in water is dependent on the balance between the polar carboxyl group, which can form hydrogen bonds with water, and the nonpolar hydrocarbon portion of the molecule.[14][15] Carboxylic acids with fewer than five carbon atoms are generally soluble in water.[14] With its ten carbon atoms, 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is expected to have limited aqueous solubility, although the presence of the ether oxygen may slightly enhance it compared to a purely hydrocarbon bicyclic structure.[3] The solubility will also be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.[14]
Experimental Determination of Aqueous Solubility
A common method for determining aqueous solubility is the gravimetric method, which involves creating a saturated solution and then quantifying the dissolved solid.[8]
Protocol for Gravimetric Determination of Solubility:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Evaporate the solvent from the withdrawn sample under controlled conditions (e.g., in a vacuum oven).
-
Accurately weigh the remaining solid residue.
-
-
Calculation:
-
Calculate the solubility in units such as grams per 100 mL or moles per liter.
-
Spectroscopic Properties
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:[16]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded O-H group in the carboxylic acid dimer.[16]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid dimer.[16]
Other expected peaks include C-H stretches from the vinyl and bicyclic alkyl groups, and a C-O stretch from the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The carboxylic acid proton (-COOH) is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[16][17]
-
The protons of the vinyl group (-CH=CH₂) will appear in the alkene region (typically 5-6 ppm).
-
The protons on the bicyclic scaffold will be in the aliphatic region (1-3 ppm), with their specific chemical shifts and coupling patterns providing detailed structural information. Protons adjacent to the carboxylic acid will be shifted downfield to the 2.5-3.0 ppm region.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-185 ppm range.[16][17]
-
The carbons of the vinyl group will appear in the 110-140 ppm region.
-
The carbons of the bicyclic framework will be found in the upfield region, with those closer to the electronegative oxygen and carboxyl group being more deshielded.
-
Conclusion
1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a molecule with significant potential in medicinal chemistry, largely due to its constrained bicyclic structure containing an ether linkage. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a robust framework for its characterization. The established methodologies for determining pKa, logP, and aqueous solubility, combined with predictive spectroscopic analysis, offer a clear path for researchers to fully elucidate the properties of this compound. Such data is indispensable for its effective application in drug design and development, particularly in leveraging the advantageous properties of the 2-oxabicyclo[2.2.2]octane scaffold as a phenyl ring bioisostere.
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